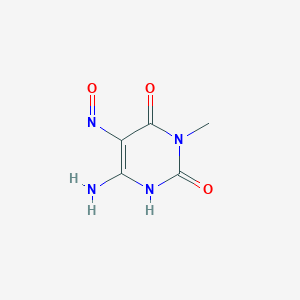

6-Amino-5-nitroso-3-methyluracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDXLMQIDACJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390611 | |

| Record name | 6-Amino-5-nitroso-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61033-04-3 | |

| Record name | 6-Amino-5-nitroso-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3-methyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 6-amino-5-nitroso-3-methyluracil, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, 6-amino-3-methyluracil. The second step is the nitrosation of this precursor at the C5 position of the pyrimidine ring.

The most common and established pathway begins with the condensation of ethyl cyanoacetate and methylurea to form 6-amino-3-methyluracil. This is followed by a direct nitrosation reaction using a nitrosating agent, typically sodium nitrite, in an acidic medium to yield the final product.

Experimental Protocols

Step 1: Synthesis of 6-Amino-3-methyluracil

There are two primary methods for the synthesis of 6-amino-3-methyluracil.

Method A: From Ethyl Cyanoacetate and Methylurea

This method involves the base-catalyzed condensation of ethyl cyanoacetate with methylurea.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, ethyl cyanoacetate and methylurea are added. The reaction mixture is then heated under reflux for several hours. After cooling, the reaction mixture is acidified to precipitate the product. The resulting solid is filtered, washed, and dried to yield 6-amino-3-methyluracil.

Method B: From 4-Amino-2,6-dihydroxypyrimidine and Iodomethane

This alternative method involves the methylation of 4-amino-2,6-dihydroxypyrimidine.

Experimental Protocol:

4-Amino-2,6-dihydroxypyrimidine is suspended in hexamethyldisilazane (HMDS) with a catalytic amount of concentrated sulfuric acid and heated to reflux. After removing the solvent under vacuum, the residue is dissolved in N,N-dimethylformamide (DMF), and iodomethane is added. The mixture is stirred at room temperature for an extended period. The reaction is then cooled and neutralized with sodium bicarbonate. The precipitated product is collected by filtration, washed, and dried to give 6-amino-3-methyluracil.[1]

Step 2: Synthesis of this compound

This step involves the electrophilic substitution of a nitroso group at the C5 position of 6-amino-3-methyluracil.

Experimental Protocol:

6-Amino-3-methyluracil is dissolved in a hot aqueous solution. The solution is then acidified with glacial acetic acid. A solution of sodium nitrite in water is added cautiously to the stirred mixture. The reaction proceeds to form a colored precipitate of this compound. The mixture is then cooled, and the product is collected by filtration, washed with water, and dried.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 6-amino-3-methyluracil and its subsequent nitrosation.

Table 1: Synthesis of 6-Amino-3-methyluracil (Method A)

| Parameter | Value | Reference |

| Reactants | Ethyl cyanoacetate, Methylurea, Sodium | [2] |

| Molar Ratio (Reactant:Base) | 1:1:1 (Ethyl cyanoacetate:Methylurea:Sodium) | [2] |

| Solvent | Anhydrous Ethanol | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 10-12 hours | [2] |

| Yield | 69% | [2] |

Table 2: Synthesis of 6-Amino-3-methyluracil (Method B)

| Parameter | Value | Reference |

| Reactants | 4-Amino-2,6-dihydroxypyrimidine, Iodomethane | [1] |

| Solvents | Hexamethyldisilazane (HMDS), N,N-dimethylformamide (DMF) | [1] |

| Catalyst | Concentrated Sulfuric Acid | [1] |

| Reaction Temperature | Reflux, then Room Temperature | [1] |

| Reaction Time | 3 hours (reflux), 72 hours (stirring) | [1] |

| Yield | 78% | [1] |

Table 3: Synthesis of this compound

| Parameter | Value | Reference (Analogous Reaction) |

| Reactant | 6-Amino-3-methyluracil, Sodium Nitrite | [3] |

| Molar Ratio (Reactant:Nitrosating Agent) | 1:1.1 | [3] |

| Solvent | Water | [3] |

| Acid | Glacial Acetic Acid | [3] |

| Reaction Temperature | 80°C initially, then cooled | [3] |

| Yield | Not specified for 3-methyl derivative, but generally high |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway of this compound.

Experimental Workflow for Nitrosation

Caption: Step-by-step workflow for the nitrosation reaction.

References

An In-depth Technical Guide to the Characterization of 6-Amino-5-nitroso-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological characterization of 6-Amino-5-nitroso-3-methyluracil. The document details its physicochemical properties, synthesis, and spectral analysis. Furthermore, it explores its potential biological activity as a Superoxide Dismutase (SOD) inhibitor and the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing detailed experimental protocols and data presented in a clear and accessible format.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the pyrimidine family. Its core structure is a uracil ring, functionalized with an amino group at the 6-position, a nitroso group at the 5-position, and a methyl group at the 3-position of the uracil ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₄O₃ | [1][2] |

| Molecular Weight | 170.13 g/mol | [1][2] |

| Appearance | Violet solid/powder | [3] |

| Melting Point | >350 °C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Tautomerism

This compound can exist in different tautomeric forms. The primary equilibrium is expected to be between the nitroso and the oxime forms. Theoretical studies on related nitrosouracil derivatives suggest that the stability of these tautomers can be influenced by the solvent and the presence of other functional groups.[2] The neutral form is reported to be more stable than the exocyclic form, which exhibits intramolecular hydrogen bonding.[1]

Synthesis and Chemical Reactions

Synthesis of this compound

The primary method for the synthesis of this compound is the nitrosation of its precursor, 6-amino-3-methyluracil.[4]

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Nitrosation of 6-Amino-3-methyluracil

-

Materials: 6-amino-3-methyluracil, sodium nitrite, glacial acetic acid, distilled water.

-

Procedure:

-

Dissolve 6-amino-3-methyluracil in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled solution with constant stirring.

-

Continue stirring at 0-5 °C for 1-2 hours.

-

The resulting precipitate of this compound is collected by filtration.

-

Wash the product with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Chemical Reactions

2.2.1. Oxidation

The nitroso group of this compound can be oxidized to a nitro group, yielding 6-amino-5-nitro-3-methyluracil.[4]

Experimental Protocol: Oxidation to 6-Amino-5-nitro-3-methyluracil

-

Materials: this compound, potassium permanganate or hydrogen peroxide, appropriate solvent (e.g., water or acetic acid).

-

Procedure (General):

-

Suspend this compound in the chosen solvent.

-

Slowly add the oxidizing agent (e.g., a solution of potassium permanganate) to the suspension with stirring.

-

The reaction progress can be monitored by a color change.

-

After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

-

2.2.2. Reduction

The nitroso group can be reduced to an amino group, forming 5,6-diamino-3-methyluracil. This reaction is a key step in the synthesis of various purine derivatives.[4]

Experimental Protocol: Reduction to 5,6-Diamino-3-methyluracil

-

Materials: this compound, reducing agent (e.g., sodium dithionite or catalytic hydrogenation with Pd/C), solvent (e.g., water or ethanol).

-

Procedure (using Sodium Dithionite):

-

Suspend this compound in water.

-

Heat the suspension and add sodium dithionite portion-wise until the color of the nitroso compound disappears.

-

Cool the reaction mixture to allow the product to crystallize.

-

Collect the 5,6-diamino-3-methyluracil by filtration, wash with cold water, and dry.

-

Spectral Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent is expected to show characteristic absorption bands.

| Spectral Data | Value |

| λmax | ~268 nm |

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. The expected characteristic peaks are summarized in Table 2.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3400-3200 |

| C=O stretching (uracil ring) | 1700-1650 |

| N=O stretching (nitroso group) | 1550-1490 |

| C=C stretching (uracil ring) | 1650-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. The expected chemical shifts are presented in Table 3.

| ¹H NMR | Chemical Shift (δ, ppm) |

| N-CH₃ | ~2.95 |

| NH₂ | Broad singlet, variable |

| NH (uracil ring) | Broad singlet, variable |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| N-CH₃ | ~25-35 |

| C=O (C2 and C4) | ~150-165 |

| C-NO (C5) | ~140-150 |

| C-NH₂ (C6) | ~155-165 |

Biological Activity: Superoxide Dismutase Inhibition

This compound has been identified as a potential inhibitor of Superoxide Dismutase (SOD), an essential enzyme in the antioxidant defense system.[5] SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Experimental Protocol: SOD Inhibition Assay (WST-1 Method)

This assay is a colorimetric method to determine SOD activity.

-

Principle: A water-soluble tetrazolium salt, WST-1, is reduced by superoxide radicals to a colored formazan product. SOD activity is measured by its ability to inhibit this reaction.

-

Materials: Xanthine, Xanthine Oxidase, WST-1, this compound (test compound), buffer solution, 96-well plate, plate reader.

-

Procedure:

-

Prepare a reaction mixture containing xanthine and WST-1 in a buffer solution.

-

Add various concentrations of this compound to the wells of a 96-well plate.

-

Initiate the reaction by adding xanthine oxidase to generate superoxide radicals.

-

Incubate the plate at 37 °C for a specified time (e.g., 20 minutes).

-

Measure the absorbance of the formazan product at the appropriate wavelength (around 450 nm).

-

The percentage of inhibition is calculated by comparing the absorbance in the presence and absence of the test compound.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of SOD activity, can be determined from a dose-response curve.

-

Downstream Signaling Pathways of SOD Inhibition

Inhibition of SOD can have significant effects on cellular signaling pathways. By reducing the conversion of superoxide to hydrogen peroxide, SOD inhibitors can modulate the cellular redox environment. This can lead to the activation or inhibition of various signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical in cell proliferation, survival, and apoptosis.

Figure 2: Potential signaling pathway affected by SOD inhibition.

Conclusion

References

- 1. scienceopen.com [scienceopen.com]

- 2. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-5-nitroso-3-methyluracil: Chemical Properties, Structure, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitroso-3-methyluracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases and the reactivity of its nitroso group make it a valuable precursor for the synthesis of various biologically active molecules, including purine derivatives. Furthermore, it has been identified as a potential inhibitor of Superoxide Dismutase (SOD), an enzyme critical in managing oxidative stress. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, with a focus on experimental protocols and data for researchers in the field.

Chemical Properties and Structure

This compound, also known by synonyms such as 6-Amino-3-methyl-5-nitrosopyrimidine-2,4-dione, is a violet-colored solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₄O₃ | [2][3] |

| Molecular Weight | 170.13 g/mol | [2][3] |

| Appearance | Violet Solid / Powder | [1] |

| Melting Point | >300 °C | |

| Canonical SMILES | CN1C(=O)NC(=C(C1=O)N)N=O | |

| InChI Key | AHOWVSJPUQTRNN-UHFFFAOYSA-N | |

| CAS Number | 61033-04-3 | [3] |

The structure of this compound is characterized by a uracil ring system with a methyl group at the N3 position, an amino group at the C6 position, and a nitroso group at the C5 position. The presence of the electron-donating amino group and the electron-withdrawing nitroso group on adjacent carbons significantly influences the electronic properties and reactivity of the molecule.

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the direct nitrosation of its precursor, 6-amino-3-methyluracil.[4] This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring.

Experimental Protocol: Nitrosation of 6-amino-3-methyluracil

Materials:

-

6-amino-3-methyluracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Distilled water

-

Ethanol (for recrystallization, optional)

Procedure:

-

Dissolve 6-amino-3-methyluracil in a dilute acidic solution (e.g., 1M HCl or aqueous acetic acid) in a reaction vessel.

-

Cool the reaction mixture to approximately 0-5 °C using an ice bath to control the exothermic nature of the nitrosation reaction.[4]

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution of 6-amino-3-methyluracil with continuous stirring.

-

Continue stirring the reaction mixture at a low temperature for a specified period, typically ranging from 30 minutes to a few hours, to ensure complete reaction.

-

The product, this compound, will precipitate out of the solution as a colored solid.[4]

-

Isolate the solid product by filtration.

-

Wash the collected solid with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Dry the product under vacuum.

-

For further purification, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be performed.[4]

Diagram of Synthesis Workflow:

Spectral Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (CH₃), the amino protons (NH₂), and the N1-H proton of the uracil ring. The chemical shifts of the amino and N1-H protons can be broad and their positions may vary depending on the solvent and concentration. For similar 6-aminouracil derivatives, the N1-H proton typically appears downfield.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbons (C2 and C4) are expected to resonate at the lowest field. The chemical shifts of the carbons in the pyrimidine ring (C5 and C6) will be influenced by the amino and nitroso substituents.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

-

N-H stretching vibrations from the amino group.

-

C=O stretching vibrations from the two carbonyl groups of the uracil ring.

-

N=O stretching vibration of the nitroso group.

-

C-N and C-C stretching vibrations within the pyrimidine ring.

3.3. Mass Spectrometry (MS) Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the exact mass of this compound should be observed.

Biological Activity: Superoxide Dismutase Inhibition

This compound has been identified as a possible inhibitor of Superoxide Dismutase (SOD).[3] SODs are crucial antioxidant enzymes that catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby protecting cells from oxidative damage. Inhibition of SOD can be a valuable tool in studying oxidative stress-related pathways and may have therapeutic implications.

Experimental Protocol: Superoxide Dismutase Inhibition Assay

A common method to assess SOD inhibition is the xanthine/xanthine oxidase assay, which generates a superoxide flux. The reduction of a detector molecule, such as nitroblue tetrazolium (NBT) or a water-soluble tetrazolium salt (WST-1), by superoxide radicals is monitored spectrophotometrically. The inhibitory activity of the test compound is determined by its ability to decrease the rate of reduction of the detector molecule.

Materials:

-

This compound (test inhibitor)

-

Superoxide Dismutase (SOD) enzyme (as a positive control)

-

Xanthine

-

Xanthine Oxidase

-

Nitroblue Tetrazolium (NBT) or WST-1

-

Phosphate buffer (pH 7.8)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT or WST-1 in the wells of a microplate.

-

Add various concentrations of this compound to the test wells. Include a control well with no inhibitor and a positive control well with a known concentration of SOD.

-

Initiate the reaction by adding xanthine oxidase to all wells. This will start the generation of superoxide radicals.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 560 nm for formazan produced from NBT) over time using a microplate reader.[6]

-

The rate of increase in absorbance is proportional to the amount of superoxide radicals.

-

Calculate the percentage of inhibition of the superoxide-generating system by this compound at each concentration.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Diagram of SOD Inhibition Assay Workflow:

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and properties. Its synthesis via nitrosation of 6-amino-3-methyluracil is a straightforward and established method. The potential of this molecule as a superoxide dismutase inhibitor highlights its importance in the study of oxidative stress and as a lead compound in drug discovery. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound, facilitating further exploration of its chemical and biological activities.

References

- 1. 6-Aminouracil (873-83-6) 1H NMR spectrum [chemicalbook.com]

- 2. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 5. jppres.com [jppres.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 6-Amino-5-nitroso-3-methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound 6-Amino-5-nitroso-3-methyluracil. Due to the limited availability of fully characterized data in public literature, this document also includes comparative data from structurally similar analogs to provide a valuable reference for researchers.

Chemical Identity and Properties

This compound is a heterocyclic compound belonging to the pyrimidine family. Its structure is characterized by a uracil core, substituted with an amino group at the 6-position, a nitroso group at the 5-position, and a methyl group at the 3-position of the ring.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₃ | [1][2] |

| Molecular Weight | 170.13 g/mol | [1][2] |

| CAS Number | 61033-04-3 | [2] |

| Appearance | Violet Solid | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the available data and provide reference data from closely related analogs.

Mass Spectrometry

The exact mass of this compound has been calculated, providing a crucial parameter for mass spectrometry analysis.

| Ion | Calculated m/z | Source |

| [M]+ | 170.04399 |

Infrared (IR) Spectroscopy

Specific IR absorption bands for this compound have not been explicitly detailed. However, the characteristic vibrational modes for the functional groups present in the molecule can be predicted based on data from similar structures.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amino) | 3500 - 3300 |

| C=O Stretch (Uracil) | 1750 - 1650 |

| N=O Stretch (Nitroso) | 1600 - 1500 |

| C=C Stretch (Uracil) | 1680 - 1600 |

| C-N Stretch | 1350 - 1250 |

Note: This table is predictive and based on general IR correlation tables and data for related uracil derivatives.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be influenced by the nitroso-amino-uracil chromophore. While specific lambda max (λmax) values are not published, related compounds exhibit characteristic absorptions.

| Solvent | Expected λmax (nm) |

| Methanol/Ethanol | ~315 and ~530 |

Note: This data is extrapolated from studies on similar 6-amino-5-nitrosouracil derivatives. The exact λmax values are solvent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR data for this compound are not available in the searched literature. For reference, data for the related compound 6-Amino-1,3-dimethyl-5-nitrosouracil is provided.

Reference Data: ¹H NMR of 6-Amino-1,3-dimethyl-5-nitrosouracil

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.4 | s | N-CH₃ |

| ~3.2 | s | N-CH₃ |

| ~7.8 | br s | NH₂ |

Note: This is reference data for a related compound and chemical shifts for this compound will differ, particularly the absence of one N-CH₃ signal and the presence of an N-H signal.

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound are not published. The following are generalized protocols based on standard laboratory practices for similar compounds.

Synthesis of this compound

The synthesis of 6-amino-5-nitrosouracils is typically achieved through the nitrosation of the corresponding 6-aminouracil precursor.

General Protocol:

-

Dissolution: Dissolve 6-Amino-3-methyluracil in an appropriate acidic medium (e.g., aqueous acetic acid or hydrochloric acid) at a reduced temperature (0-5 °C) with stirring.

-

Nitrosation: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

Precipitation: The product, this compound, will precipitate from the reaction mixture, often as a colored solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water and then with a suitable organic solvent (e.g., ethanol or ether) to remove impurities. The product can be further purified by recrystallization.

Caption: General synthesis workflow for this compound.

Spectroscopic Analysis Protocols

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.

-

Analysis Mode: Electrospray ionization (ESI) in positive or negative ion mode.

Infrared (IR) Spectroscopy:

-

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

-

Instrumentation: UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways. However, it has been suggested as a possible inhibitor of Superoxide Dismutase (SOD)[4]. Further research is required to elucidate its specific biological targets and mechanisms of action.

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

Unraveling the Potential Mechanism of Action: 6-Amino-5-nitroso-3-methyluracil as a Putative Superoxide Dismutase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitroso-3-methyluracil is a heterocyclic compound belonging to the pyrimidine family. While its precise mechanism of action has not been extensively elucidated in peer-reviewed literature, it is postulated by chemical suppliers to act as a possible inhibitor of Superoxide Dismutase (SOD)[1][2]. Superoxide dismutases are a critical class of antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Inhibition of SOD can lead to an increase in cellular superoxide levels, a condition known as oxidative stress, which has significant implications for various physiological and pathological processes. This technical guide consolidates the available information and presents a hypothetical mechanism of action for this compound as an SOD inhibitor, alongside a generalized experimental protocol for its investigation.

Hypothetical Mechanism of Action

The proposed mechanism of action for this compound centers on its potential to interfere with the catalytic activity of Superoxide Dismutase. The uracil scaffold, with its amino and nitroso functional groups, may enable the molecule to interact with the active site of SOD enzymes.

The core reaction catalyzed by SOD involves the alternating reduction and oxidation of the metal cofactor (typically copper or manganese) in the enzyme's active site. It is hypothesized that this compound could disrupt this cycle through one or more of the following mechanisms:

-

Competitive Inhibition: The compound may structurally mimic the natural substrate (superoxide radical) or a transition state, allowing it to bind reversibly to the SOD active site and thereby compete with superoxide for access.

-

Non-competitive Inhibition: this compound might bind to an allosteric site on the SOD enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without directly blocking the active site.

-

Metal Chelation: The functional groups on the uracil ring could potentially chelate the metal cofactor (e.g., Cu²⁺ in SOD1) that is essential for the enzyme's activity, rendering the enzyme inactive.

The following diagram illustrates a simplified, hypothetical signaling pathway modification resulting from SOD inhibition by this compound.

References

Technical Guide: Solubility and Biological Activity of 6-Amino-5-nitroso-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Amino-5-nitroso-3-methyluracil, a compound of interest in pharmaceutical research. It details available solubility data, provides a robust experimental protocol for quantitative solubility determination, and explores its potential biological activity as an inhibitor of Superoxide Dismutase (SOD).

Solubility Profile of this compound

Currently, comprehensive quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, qualitative assessments indicate its solubility behavior in select organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Note: "Slightly Soluble" indicates that the compound does not dissolve completely at standard concentrations and may require heating or co-solvents for full dissolution.

Due to the limited quantitative data, this guide provides a detailed experimental protocol for determining the precise solubility of this compound in various solvents of interest.

Experimental Protocol: Quantitative Solubility Determination

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is considered the gold standard for its accuracy and reliability.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV/Vis spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, chloroform)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV/Vis Spectrophotometer

-

Quartz or glass cuvettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Detailed Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Perform a serial dilution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Solubility Measurement:

-

Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent. A general starting point is to add enough solid so that a visible amount remains after equilibration.

-

Place the vials on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Data Analysis:

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Potential Biological Activity: Inhibition of Superoxide Dismutase (SOD)

This compound has been identified as a possible inhibitor of Superoxide Dismutase (SOD). SOD is a crucial antioxidant enzyme that plays a vital role in protecting cells from oxidative damage.

The Role of Superoxide Dismutase

Superoxide dismutase catalyzes the dismutation of the superoxide radical (O₂⁻), a reactive oxygen species (ROS) generated during normal metabolic processes, into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] This enzymatic reaction is a critical component of the cellular antioxidant defense system.[3][4]

The overall reaction catalyzed by SOD is:

2O₂⁻ + 2H⁺ → O₂ + H₂O₂

Hydrogen peroxide is subsequently detoxified by other enzymes like catalase and glutathione peroxidase.

Proposed Inhibitory Mechanism

As a potential inhibitor, this compound may interfere with the catalytic activity of SOD. This inhibition would lead to an accumulation of superoxide radicals, potentially increasing oxidative stress within the cell. The exact mechanism of inhibition has not been fully elucidated but could involve binding to the active site of the enzyme or inducing conformational changes that reduce its catalytic efficiency.

The following diagram illustrates the normal catalytic cycle of SOD and the proposed point of inhibition by this compound.

Conclusion

This technical guide provides foundational information on the solubility of this compound and a detailed protocol for its quantitative determination. The identification of this compound as a potential inhibitor of Superoxide Dismutase opens avenues for further research into its mechanism of action and potential therapeutic applications, particularly in contexts where modulation of oxidative stress is desired. The provided experimental and conceptual frameworks serve as a valuable resource for researchers and drug development professionals working with this and similar heterocyclic compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Amino-5-nitroso-3-methyluracil Derivatives and Analogs

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs. Uracil and its derivatives are recognized as privileged structures in drug discovery due to their extensive synthetic accessibility and wide range of biological activities.[1] As a fundamental component of ribonucleic acid (RNA), uracil's inherent biological relevance has made its derivatives a major focus of research in medicinal chemistry.[1] This document details the synthesis, chemical reactivity, and biological significance of this specific class of uracil derivatives, with a focus on their potential therapeutic applications.

Synthesis and Chemical Reactivity

The chemical scaffold of this compound serves as a versatile platform for generating a variety of heterocyclic compounds. The primary synthetic route and subsequent chemical transformations are crucial for developing novel derivatives.

Primary Synthesis

The most common and established method for preparing this compound is through the direct nitrosation of its precursor, 6-amino-3-methyluracil.[1][2] This reaction is an electrophilic substitution that targets the electron-rich C5 position of the pyrimidine ring, which is activated by the amino group at the C6 position.[1]

Key Chemical Transformations

The nitroso group at the C5 position is the primary site of chemical reactivity, allowing for several key transformations:

-

Reduction to Diamino Derivatives: The nitroso group can be readily reduced to an amino group, forming 5,6-diamino-3-methyluracil. This transformation is typically achieved using reducing agents like sodium dithionite (Na₂S₂O₄) in an aqueous ammonia solution or sodium borohydride.[1][2] This diamino derivative is a critical intermediate for synthesizing fused heterocyclic systems.

-

Oxidation to Nitro Derivatives: The nitroso moiety is susceptible to oxidation, which converts it into a nitro group, yielding 6-amino-5-nitro-3-methyluracil.[1] This reaction can be accomplished using common oxidizing agents such as hydrogen peroxide or potassium permanganate.[1]

-

Cyclization to Purine Analogs (Xanthines): The 5,6-diaminouracil intermediates are frequently used to construct fused ring systems. For example, cyclization with reagents like carbon disulfide (CS₂) leads to the formation of xanthine derivatives, which are structurally related to purines.[2][3]

Biological Activity and Therapeutic Potential

While uracil derivatives, in general, exhibit a broad spectrum of activities including anticancer, antiviral, and antibacterial properties, research on this compound has highlighted a more specific potential application.[1][4]

Enzyme Inhibition: Superoxide Dismutase (SOD)

The most prominently cited biological activity for this compound is its role as a potential inhibitor of Superoxide Dismutase (SOD).[1][5][6] SOD enzymes are crucial components of the cellular antioxidant defense system. They catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting SOD, this compound can modulate cellular oxidative stress, making it a valuable tool for research in this area.

Anticancer and Antiviral Potential of Analogs

Derivatives synthesized from 6-aminouracil precursors have shown significant promise in oncology and virology.

-

Anticancer Activity: Xanthine derivatives, which can be synthesized from 5,6-diaminouracils, have demonstrated potent anticancer activity.[7] Some of these hybrid molecules exhibit EGFR inhibitory effects and can induce apoptosis in cancer cells.[7] For instance, certain xanthine/chalcone hybrids show potent inhibition of cancer cell growth with IC₅₀ values in the low micromolar range.[7] Additionally, other 6-substituted uracil derivatives have been investigated for their ability to inhibit thymidine phosphorylase (TP), an enzyme overexpressed in many cancers, thereby demonstrating antiangiogenic and antitumor activity.[8]

-

Antiviral Activity: The broader class of aminouracil derivatives has been explored for antiviral applications, including activity against HIV.[2] Modifications to the uracil structure are a common strategy to inhibit key steps in viral replication pathways.[1]

Quantitative Data Summary

| Compound Class | Specific Compound Example | Target / Cell Line | Activity (IC₅₀) | Reference |

| Xanthine/Chalcone Hybrids | Compound 11 (a xanthine/chalcone hybrid) | Epidermal Growth Factor Receptor (EGFR) | 0.3 µM | [7] |

| Various Xanthine/Chalcone Hybrids (10, 11, 13, etc.) | Cancer Cells (unspecified) | 1.0 - 3.5 µM | [7] | |

| Aminouracil-based HIV Inhibitors | 1-(3,5-dimethylphenylmethyl)-uracil derivative | HIV in CEM-SS cell culture | 9.5 µM (EC₅₀) | [2] |

| Aminouracil-based EGFR Inhibitors | Thiazolidin-4-one derivative (19j) | Epidermal Growth Factor Receptor (EGFR) | 88 ± 09 nM | [2] |

| 6-Substituted Uracil Derivatives | 6-methyluracil | Immortalized Lung Epithelial Cells | MTD: 0.24 mM | [9] |

Note: MTD stands for Maximum Tolerated Dose.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. Below are generalized protocols based on established synthetic procedures.

Protocol: Synthesis of 6-Amino-5-nitroso-1,3-dimethyluracil

This protocol is adapted from the general nitrosation reaction of 6-aminouracils.[2]

-

Dissolution: Dissolve 6-amino-1,3-dimethyluracil in 50% aqueous acetic acid.

-

Cooling: Cool the solution in an ice bath to maintain a temperature of 0-5 °C.

-

Nitrosation: Add a solution of sodium nitrite (NaNO₂) dropwise to the cooled mixture with constant stirring. The addition should be slow to control the reaction temperature.

-

Reaction: Continue stirring the mixture in the ice bath for a specified time (e.g., 1-2 hours) until the reaction is complete, often indicated by a color change.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the precipitate with cold water and then ethanol to remove impurities. Dry the product under a vacuum.

Protocol: Synthesis of Xanthine Derivatives from 5,6-Diaminouracils

This protocol describes the cyclization step to form the fused purine ring system.[2]

-

Preparation of Intermediate: Synthesize the 5,6-diamino-1,3-dimethyluracil by reducing the corresponding 5-nitroso derivative with sodium dithionite in an aqueous ammonia solution.[2]

-

Cyclization Reaction: Add the dried 5,6-diaminouracil intermediate to a solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add carbon disulfide (CS₂) to the mixture.

-

Heating: Heat the reaction mixture under reflux for several hours (e.g., 5 hours).[2]

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. A precipitate of the xanthine derivative should form.

-

Isolation and Purification: Collect the product by filtration, wash with a suitable solvent like ethanol, and dry. Further purification can be achieved by recrystallization if necessary.

References

- 1. This compound | 61033-04-3 | Benchchem [benchchem.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Cas 61033-04-3,this compound | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jppres.com [jppres.com]

An In-depth Technical Guide to 6-Amino-5-nitroso-3-methyluracil (CAS Number 61033-04-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and biological significance of 6-Amino-5-nitroso-3-methyluracil (CAS No. 61033-04-3). This document is intended to serve as a valuable resource for professionals in research, drug discovery, and development.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the pyrimidine family.[1][2] Its core structure is a uracil ring substituted with an amino group at the 6-position, a nitroso group at the 5-position, and a methyl group at the 3-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61033-04-3 | [1][2][3][4][5][6] |

| Chemical Name | This compound | [3][4][6] |

| Synonyms | 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, 6-Amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione | [1] |

| Molecular Formula | C5H6N4O3 | [1][4] |

| Molecular Weight | 170.13 g/mol | [1][3][4] |

| Appearance | Violet Solid | |

| Melting Point | >350 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in diluted sodium hydroxide solution. | [1] |

| pKa (Predicted) | 4.71 ± 0.40 | [1] |

| Density (Predicted) | 1.83 ± 0.1 g/cm³ | [1] |

| Storage | Refrigerator, under inert atmosphere | [1] |

Synthesis and Characterization

This compound can be synthesized through the nitrosation of 6-amino-3-methyluracil. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-amino-3-methyluracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Round-bottom flask

-

pH meter or pH paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 6-amino-3-methyluracil in a minimal amount of 1 M hydrochloric acid with stirring.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Nitrosation: While maintaining the temperature between 0-5 °C, slowly add a concentrated aqueous solution of sodium nitrite dropwise with vigorous stirring. The addition should be controlled to keep the temperature from rising.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, a violet precipitate of this compound will form.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain a violet solid.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Results |

| ¹H NMR | Spectral data consistent with the proposed structure, showing signals for the methyl protons and the amino protons. |

| ¹³C NMR | Peaks corresponding to the carbon atoms in the pyrimidine ring and the methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (170.13 m/z). |

| FT-IR Spectroscopy | Characteristic absorption bands for the amino (N-H), nitroso (N=O), and carbonyl (C=O) functional groups. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C5H6N4O3. |

Biological Activity and Potential Uses

The primary reported biological activity of this compound is its potential as an inhibitor of Superoxide Dismutase (SOD). SODs are a class of enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, playing a crucial role in the antioxidant defense system.

Superoxide Dismutase (SOD) Inhibition

Inhibition of SOD can lead to an increase in the intracellular concentration of superoxide radicals, which can have various downstream effects, including the induction of oxidative stress and modulation of redox-sensitive signaling pathways. This property makes this compound a valuable tool for studying the roles of reactive oxygen species (ROS) in cellular processes.

Experimental Protocol: In Vitro SOD Inhibition Assay

This protocol describes a common method for assessing the SOD inhibitory activity of a compound using a xanthine/xanthine oxidase system to generate superoxide radicals.

Materials:

-

This compound (test compound)

-

Xanthine

-

Xanthine Oxidase

-

Cytochrome c or Nitroblue Tetrazolium (NBT) as a superoxide indicator

-

Phosphate buffer (pH 7.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, xanthine, and cytochrome c/NBT in the phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the phosphate buffer, xanthine solution, cytochrome c/NBT solution, and varying concentrations of the test compound to the sample wells. For the control wells, add the buffer in place of the test compound.

-

Initiation of Reaction: Start the reaction by adding xanthine oxidase to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes), protected from light.

-

Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 550 nm for cytochrome c or 560 nm for formazan formed from NBT) using a microplate reader.

-

Calculation of Inhibition: The percentage of SOD inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Synthetic Intermediate

This compound also serves as a key intermediate in the synthesis of other heterocyclic compounds. For example, it is a precursor in the preparation of purine derivatives, such as theophylline, a compound with significant therapeutic applications.

Signaling Pathways and Mechanism of Action

As a potential inhibitor of Superoxide Dismutase, this compound can modulate cellular signaling pathways that are sensitive to reactive oxygen species (ROS).

The Role of Superoxide Dismutase in ROS Homeostasis

Superoxide dismutase is a critical component of the cellular antioxidant defense system. It catalyzes the conversion of the highly reactive superoxide radical (O₂⁻) into the less reactive hydrogen peroxide (H₂O₂). This is the first step in detoxifying ROS generated during normal metabolic processes.

Caption: The enzymatic detoxification of superoxide by SOD.

Potential Impact of SOD Inhibition

By inhibiting SOD, this compound would lead to an accumulation of superoxide radicals. Elevated levels of O₂⁻ can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids. Furthermore, superoxide can react with nitric oxide (NO) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. This can disrupt normal cellular signaling and contribute to various pathological conditions.

Caption: Potential effects of SOD inhibition by this compound.

Conclusion

This compound is a versatile chemical compound with established physical and chemical properties. Its primary value in a research and drug development context lies in its potential as a Superoxide Dismutase inhibitor and its utility as a synthetic precursor for more complex molecules. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound in their respective fields. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its therapeutic and research applications.

References

- 1. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]

- 2. Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Amino-5-nitroso-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental use of 6-Amino-5-nitroso-3-methyluracil, a heterocyclic compound with potential applications in biomedical research. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of this compound's biological activities.

Chemical Information

| Property | Value |

| IUPAC Name | 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione |

| CAS Number | 61033-04-3 |

| Molecular Formula | C₅H₆N₄O₃ |

| Molecular Weight | 170.13 g/mol [1] |

| Appearance | Violet Solid[2] |

| Solubility | Slightly soluble in DMSO and Methanol[2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the direct nitrosation of its precursor, 6-amino-3-methyluracil. This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring, which is activated by the amino group at the C6 position.[3]

Materials:

-

6-amino-3-methyluracil

-

Sodium nitrite (NaNO₂)

-

Acetic acid (CH₃COOH) or Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Starting Material: In a flask, dissolve 6-amino-3-methyluracil in a suitable aqueous acidic solution (e.g., dilute acetic acid or hydrochloric acid) with stirring.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the cooled solution of 6-amino-3-methyluracil with continuous stirring. Maintain the temperature of the reaction mixture below 5 °C. The reaction is an electrophilic substitution where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, attacks the C5 position of the pyrimidine ring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the colored nitroso product will also be visually apparent.

-

Precipitation and Isolation: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction. The product, this compound, will precipitate out of the solution.

-

Filtration and Washing: Isolate the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with cold distilled water to remove any unreacted salts, followed by a wash with cold ethanol to aid in drying.

-

Drying: Dry the purified product in a desiccator or under vacuum at a low temperature.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Determination of the melting point.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

References

Application Notes and Protocols: 6-Amino-5-nitroso-3-methyluracil as a Superoxide Dismutase (SOD) Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitroso-3-methyluracil is a synthetic uracil derivative that has garnered interest for its potential to modulate the activity of superoxide dismutase (SOD), a critical enzyme in cellular antioxidant defense. SODs catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), playing a pivotal role in mitigating oxidative stress.[1] The interaction of this compound with this pathway presents opportunities for research into conditions associated with oxidative imbalance.

It is important to note that the literature presents some ambiguity regarding the precise nature of its activity, with some sources suggesting it may act as an SOD inhibitor, while others classify similar molecules as SOD mimetics.[1][2] This dual potential underscores the complexity of its interaction with the cellular redox environment. As an inhibitor, it would block the activity of SOD, leading to an increase in superoxide radicals. Conversely, as a mimetic, it would functionally replace SOD, helping to break down superoxide. This document provides an overview of its potential application as an SOD inhibitor, along with protocols to assess its activity.

Data Presentation

Currently, specific quantitative data, such as IC₅₀ values for the inhibition of superoxide dismutase by this compound, are not widely available in publicly accessible literature. The table below is provided as a template for researchers to populate with their own experimental data.

| Parameter | Value | Experimental Conditions | Reference |

| IC₅₀ (SOD Inhibition) | Data not available | e.g., Xanthine/Xanthine Oxidase Assay with NBT | (Internal Data) |

| Enzyme Source | Data not available | e.g., Bovine Erythrocyte SOD | (Internal Data) |

| Assay Buffer pH | Data not available | e.g., pH 7.8 | (Internal Data) |

| Temperature | Data not available | e.g., 25°C | (Internal Data) |

Experimental Protocols

The following is a detailed protocol for the determination of SOD inhibition activity using an indirect assay based on the xanthine/xanthine oxidase system and nitroblue tetrazolium (NBT) reduction. This method is widely used to screen for SOD inhibitors.

Protocol: In Vitro Superoxide Dismutase (SOD) Inhibition Assay

1. Principle:

This assay measures the ability of a compound to inhibit the activity of SOD. Superoxide radicals are generated by the xanthine and xanthine oxidase reaction. These radicals reduce nitroblue tetrazolium (NBT) to a blue formazan product, which can be quantified spectrophotometrically. In the presence of SOD, the reduction of NBT is inhibited as SOD competes for the superoxide radicals. An inhibitor of SOD will prevent this inhibition, leading to an increased rate of NBT reduction.

2. Materials and Reagents:

-

This compound

-

Superoxide Dismutase (e.g., from bovine erythrocytes)

-

Xanthine

-

Xanthine Oxidase

-

Nitroblue Tetrazolium (NBT)

-

Potassium Phosphate Buffer (50 mM, pH 7.8)

-

EDTA

-

DMSO (for dissolving the test compound)

-

96-well microplate

-

Microplate reader

3. Solution Preparation:

-

Phosphate Buffer (50 mM, pH 7.8): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 7.8.

-

Xanthine Solution (1 mM): Dissolve xanthine in the phosphate buffer. Gentle warming may be required.

-

NBT Solution (1 mM): Dissolve NBT in the phosphate buffer.

-

SOD Stock Solution (100 units/mL): Prepare a stock solution of SOD in phosphate buffer.

-

Xanthine Oxidase Solution (0.1 units/mL): Prepare a fresh solution of xanthine oxidase in phosphate buffer just before use.

-

Test Compound Stock Solution: Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mM).

4. Assay Procedure:

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer.

-

To each well of a 96-well microplate, add the following in the specified order:

-

50 µL of Phosphate Buffer (for blank) or SOD solution (for control and test samples)

-

50 µL of Xanthine Solution

-

50 µL of NBT Solution

-

20 µL of the diluted test compound or buffer (for control).

-

-

Pre-incubate the plate at room temperature for 5 minutes.

-

Initiate the reaction by adding 30 µL of Xanthine Oxidase solution to all wells.

-

Immediately start monitoring the absorbance at 560 nm using a microplate reader in kinetic mode for 10-15 minutes, taking readings every minute.

5. Data Analysis:

-

Calculate the rate of NBT reduction (change in absorbance per minute) for each well.

-

The percentage of SOD inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of SOD activity).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by SOD modulation and the general workflow of the SOD inhibition assay.

Caption: Workflow for the in vitro SOD inhibition assay.

Caption: Potential signaling consequences of SOD inhibition.

Discussion

The inhibition of SOD by this compound can lead to an accumulation of superoxide radicals within the cell. This increase in O₂⁻ can have several downstream effects:

-

Increased Oxidative Stress: Elevated levels of superoxide contribute to oxidative stress, which can lead to damage of cellular components such as lipids, proteins, and DNA.[3]

-

Modulation of Nitric Oxide (NO) Signaling: Superoxide readily reacts with nitric oxide (NO), a key signaling molecule, to form peroxynitrite (ONOO⁻). This reaction reduces the bioavailability of NO, which is crucial for processes like vasodilation and neurotransmission.[4][5]

-

Alteration of Redox-Sensitive Signaling Pathways: The change in the cellular redox state can influence various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell proliferation, and apoptosis.[5]

The potential for this compound to also act as an SOD mimetic adds a layer of complexity. SOD mimetics are compounds that can catalyze the dismutation of superoxide, thereby reducing oxidative stress.[2] The exact mechanism of action of this compound likely depends on the specific experimental conditions and cellular environment.

Conclusion

This compound is a compound with the potential to modulate superoxide dismutase activity. The provided protocols offer a framework for researchers to investigate its inhibitory effects and elucidate its mechanism of action. Further studies are required to establish definitive quantitative data and to fully understand its impact on cellular signaling pathways. The dual potential as both an inhibitor and a mimetic warrants careful and thorough investigation to harness its therapeutic or research potential.

References

- 1. This compound | 61033-04-3 | Benchchem [benchchem.com]

- 2. Effects of superoxide dismutase mimetics on the activity of nitric oxide in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Superoxide Dismutases: Role in Redox Signaling, Vascular Function, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Application Note: In Vitro Superoxide Dismutase (SOD) Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the superoxide dismutase (SOD) inhibitory activity of test compounds using an in vitro colorimetric assay. The primary method described utilizes the xanthine/xanthine oxidase system to generate superoxide radicals, which are then detected using a water-soluble tetrazolium salt (WST-1). An alternative protocol based on pyrogallol autoxidation is also presented.

Principle of the Assay

Superoxide dismutases (SODs) are a critical class of antioxidant enzymes that catalyze the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] This enzymatic activity is a crucial defense mechanism against oxidative stress.

The SOD inhibition assay is designed to screen for and characterize compounds that inhibit SOD activity. The most common method employs an enzymatic system to generate a consistent flux of superoxide radicals.[1] In the protocol detailed below, xanthine oxidase (XO) catalyzes the oxidation of xanthine to produce superoxide anions.[3] These superoxide anions then reduce a detector molecule, WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium), to a water-soluble formazan dye, which exhibits a strong absorbance at approximately 450 nm.[4][5]

In the presence of active SOD (from a sample or a standard), the superoxide anions are dismutated, leading to a decrease in the reduction of WST-1 and thus a lower absorbance reading. The SOD activity is therefore proportional to the degree of inhibition of the WST-1 reduction.[2] Test compounds that inhibit SOD will result in less dismutation of the superoxide radical, leading to a higher rate of WST-1 reduction and an increased absorbance signal compared to a control with uninhibited SOD activity.

Experimental Workflow: Xanthine Oxidase-WST-1 Method

Caption: Workflow for the in vitro SOD inhibition assay using the xanthine oxidase-WST-1 method.

Detailed Experimental Protocol (Xanthine Oxidase-WST-1 Method)

This protocol is adapted for a 96-well microplate format.[4]

Materials and Reagents

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Multichannel pipette

-

Bovine Erythrocyte SOD (for use as the enzyme source)

-

Xanthine Oxidase (XO)

-

Xanthine

-

WST-1 (or similar water-soluble tetrazolium salt)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Test compounds and a suitable vehicle (e.g., DMSO, water)

-

Purified water

Preparation of Solutions

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4, containing 0.1 mM EDTA.

-

WST-1 Working Solution: Prepare according to the manufacturer's instructions. A typical final concentration is 0.2-0.6 mM in Assay Buffer. Protect from light.[4][5]

-

Xanthine Solution: Prepare a stock solution of xanthine in the Assay Buffer. The final concentration in the reaction well should be around 0.2-0.5 mM.

-

SOD Solution: Prepare a working solution of bovine SOD in cold Assay Buffer to a concentration that yields approximately 80-90% inhibition of the WST-1 reduction in the absence of any inhibitor. This is the "uninhibited control" and its absorbance should be low.

-

Xanthine Oxidase (XO) Solution: Prepare a working solution of XO in cold Assay Buffer. The concentration should be optimized to produce a change in absorbance of ~1.0-1.5 per 20 minutes at 450 nm in the "No SOD" control well. This is the reaction-initiating enzyme.

-

Test Compound Solutions: Prepare a serial dilution of the test compounds in the appropriate vehicle (e.g., DMSO), then dilute further in Assay Buffer to the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.

Assay Procedure

-

Plate Setup: Design a plate map including wells for Blanks, Controls, and Test Compounds. It is recommended to perform all measurements in triplicate.

-

Blank 1 (No XO, No SOD): 20 µL Assay Buffer + 160 µL WST-1/Xanthine Mix + 20 µL Assay Buffer.

-

Blank 2 (No SOD): 20 µL Assay Buffer + 160 µL WST-1/Xanthine Mix + 20 µL XO Solution. This well gives the maximum color development (A_max).

-

SOD Control (Uninhibited): 20 µL SOD Solution + 160 µL WST-1/Xanthine Mix + 20 µL XO Solution.

-

Test Wells: 20 µL SOD Solution + Test Compound + 160 µL WST-1/Xanthine Mix + 20 µL XO Solution.

-

-

Reagent Addition:

-

Add 20 µL of SOD Solution to the "SOD Control" and "Test" wells.

-

Add 20 µL of Assay Buffer to the "Blank 1" and "Blank 2" wells.

-

Add various concentrations of the test compound or its vehicle to the appropriate wells.

-

Prepare a master mix of the WST-1 and Xanthine solutions in Assay Buffer and add 160 µL to all wells.

-

Mix the plate gently on a plate shaker for 1 minute.

-

-

Reaction Initiation:

-

Using a multichannel pipette, add 20 µL of the XO Solution to all wells except "Blank 1".[4] This step initiates the superoxide generation.

-

Immediately mix the plate gently for 1 minute.

-

-

Incubation: Incubate the plate at 37°C for 20 minutes.[4]

-

Measurement: Read the absorbance at 450 nm using a microplate reader.[4]

Data Analysis

-

Correct for Background: Subtract the average absorbance of "Blank 1" from all other readings.

-

Calculate Percentage Inhibition: The percentage of SOD inhibition by the test compound is calculated relative to the activity of the uninhibited SOD control.

-

SOD Activity (%) = [(A_Blank2 - A_Test) / (A_Blank2 - A_SOD_Control)] x 100

-

% Inhibition = 100 - SOD Activity (%)

Where:

-

A_Blank2: Absorbance of the well with no SOD (maximum color).

-

A_Test: Absorbance of the well with SOD and the test compound.

-

A_SOD_Control: Absorbance of the well with SOD but no test compound.

-

-

Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce SOD activity by 50%.

Data Presentation

The results of an SOD inhibition assay are typically presented in a table summarizing the dose-response relationship and in a graph to visualize the IC₅₀ curve.

Table 1: Example Dose-Response Data for a Hypothetical SOD Inhibitor

| Compound Conc. (µM) | Avg. Absorbance (450 nm) | Corrected Absorbance | SOD Activity (%) | % Inhibition |

| 0 (SOD Control) | 0.250 | 0.200 | 100.0% | 0.0% |

| 1 | 0.315 | 0.265 | 91.9% | 8.1% |

| 3 | 0.450 | 0.400 | 75.0% | 25.0% |

| 10 | 0.750 | 0.700 | 37.5% | 62.5% |

| 30 | 1.100 | 1.050 | -6.3% | 106.3% |

| 100 | 1.150 | 1.100 | -12.5% | 112.5% |

| Blank 2 (No SOD) | 1.200 | 1.150 | 0.0% | 100.0% |

| Blank 1 (No XO) | 0.050 | 0.000 | N/A | N/A |

Note: Data is hypothetical for illustrative purposes. Corrected Absorbance = Avg. Absorbance - Blank 1 Absorbance. Negative SOD activity or >100% inhibition indicates the absorbance has surpassed the uninhibited control, which is expected at high inhibitor concentrations.

Alternative Protocol: Pyrogallol Autoxidation Method